1-[(Triethoxysilyl)methyl]piperazine
Description
1-[(Triethoxysilyl)methyl]piperazine is a piperazine derivative functionalized with a triethoxysilyl methyl group. This compound is characterized by its hydrolyzable triethoxysilyl moiety, which enables crosslinking and adhesion properties in silicones and hybrid organic-inorganic materials. Unlike many piperazine derivatives used in pharmaceuticals, this compound is primarily employed in material science for surface modification, polymer synthesis, and as a coupling agent due to its silane reactivity .
Properties
CAS No. |
67184-31-0 |
|---|---|
Molecular Formula |
C11H26N2O3Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
triethoxy(piperazin-1-ylmethyl)silane |
InChI |
InChI=1S/C11H26N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-13-9-7-12-8-10-13/h12H,4-11H2,1-3H3 |
InChI Key |
KRKBPDSHHSQBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN1CCNCC1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Triethoxysilyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with a triethoxysilane derivative. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. For example, the reaction between piperazine and chloromethyltriethoxysilane in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation, recrystallization, and chromatography are commonly employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[(Triethoxysilyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various functionalized piperazine derivatives.
Scientific Research Applications
1-[(Triethoxysilyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 1-[(Triethoxysilyl)methyl]piperazine involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked networks in materials science applications. Additionally, the piperazine ring can interact with biological targets, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent(s) | Primary Application | Key Properties/Activities |
|---|---|---|---|
| This compound | Triethoxysilyl methyl | Material Science | Hydrolyzable silane; crosslinking agent |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chlorophenyl | Psychoactive/Pharmaceutical | 5-HT receptor agonist (5-HT1B/2C) |
| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) | m-Trifluoromethylphenyl | Psychoactive/Research | 5-HT1B/1C agonist; locomotor suppression |
| 1-Benzylpiperazine (BZP) | Benzyl | Illicit stimulant | Dopamine/norepinephrine release |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-Methoxyphenyl | Psychoactive | Serotonergic activity |
| 1-(Diphenylmethyl)piperazine | Diphenylmethyl | Pharmaceutical Intermediate | Tubulin modulation (anticancer research) |
Key Observations:
Substituent Chemistry :
- The triethoxysilyl group in this compound introduces hydrolytic reactivity, enabling covalent bonding with hydroxylated surfaces (e.g., glass, metals) and participation in sol-gel processes. This contrasts with aromatic substituents (e.g., chlorophenyl, benzyl), which enhance receptor binding in pharmaceuticals via hydrophobic/π-π interactions .
- Substituent size and hydrophobicity directly influence applications. For example, bulky triethoxysilyl groups hinder receptor binding but improve material compatibility, whereas smaller groups like chlorine or methoxy optimize pharmacokinetics .
Biological Activity: Aromatic piperazines (e.g., mCPP, TFMPP) exhibit high affinity for serotonin receptors (5-HT1B/2C) due to halogen or electron-withdrawing groups that stabilize receptor-ligand interactions . For instance, mCPP reduces locomotor activity in rats via 5-HT2C activation, while TFMPP shows dual 5-HT1B/1C agonism .
Synthetic Routes :
- This compound is synthesized via nucleophilic substitution, where piperazine reacts with (triethoxysilyl)methyl chloride under anhydrous conditions to prevent premature hydrolysis .
- Aromatic derivatives (e.g., mCPP, BZP) are typically prepared via Ullmann coupling or reductive amination using substituted aryl halides or benzyl chlorides .
Pharmaceutical and Psychoactive Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
